molecular formula C46H58N4O13S B12292333 AnhydrovinblastineN'b-oxideSulfateSalt

AnhydrovinblastineN'b-oxideSulfateSalt

Cat. No.: B12292333
M. Wt: 907.0 g/mol
InChI Key: YBRHCUUCEAQGFE-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Characterization

The IUPAC name for anhydrovinblastine N'b-oxide sulfate salt is derived from its parent compound, anhydrovinblastine (C₄₆H₅₆N₄O₈), with modifications accounting for the N-oxidation and sulfate salt formation. The full systematic name is:
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹⁰]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-tetraene-10-carboxylate N-oxide sulfate .

The structural modifications include:

  • N-oxidation : The tertiary amine at position 4' (N'b) is oxidized to an N-oxide group, introducing an additional oxygen atom.
  • Sulfate salt formation : The protonated N-oxide and adjacent tertiary amines form ionic bonds with sulfate (SO₄²⁻) counterions .

Key spectroscopic identifiers include:

  • Mass spectrometry : Molecular ion peak at m/z 907.05 ([M]⁺) for C₄₆H₅₈N₄O₁₃S .
  • Nuclear Magnetic Resonance (NMR) : Distinct shifts for the N-oxide proton (δ 3.8–4.2 ppm) and sulfate-associated protons (δ 1.2–1.5 ppm) .

Molecular Formula and Weight: C₄₆H₅₈N₄O₁₃S

The molecular formula C₄₆H₅₈N₄O₁₃S reflects the addition of one oxygen atom from N-oxidation and four oxygen atoms from the sulfate counterion, compared to the parent anhydrovinblastine (C₄₆H₅₆N₄O₈) .

Property Anhydrovinblastine Anhydrovinblastine N'b-oxide Sulfate Salt
Molecular Formula C₄₆H₅₆N₄O₈ C₄₆H₅₈N₄O₁₃S
Molecular Weight 793.0 g/mol 907.05 g/mol
Oxygen Count 8 13
Sulfur Content 0% 3.54%

The molecular weight of 907.05 g/mol is calculated as follows:

  • Base structure (C₄₆H₅₆N₄O₈) : 793.0 g/mol .
  • N-oxide addition (+O) : +16.00 g/mol.
  • Sulfate counterion (H₂SO₄) : +98.08 g/mol (adjusted for ionic bonding).
  • Hydrogen adjustment : +2.02 g/mol (from protonation) .

Sulfate Salt Formation: Protonation Sites and Counterion Interactions

Sulfate salt formation involves protonation at basic nitrogen centers, followed by ionic pairing with sulfate anions.

Protonation Sites

  • N-oxide group : The N-oxygen accepts a proton, forming a quaternary ammonium center (pKₐ ≈ 4.7) .
  • Vindoline tertiary amine : The N4' tertiary amine (pKₐ ≈ 7.1) is protonated under acidic conditions .
  • Catharanthine tertiary amine : The N1' amine (pKₐ ≈ 6.8) contributes to charge stabilization .

Counterion Interactions

The sulfate anion (SO₄²⁻) neutralizes two protonated nitrogen centers via electrostatic interactions:

  • Ionic bonding : Each sulfate oxygen forms hydrogen bonds (2.6–3.0 Å) with ammonium protons .
  • Solubility impact : Sulfate salt formation enhances aqueous solubility (>50 mg/mL in water) compared to the free base (<1 mg/mL) .
Table: Protonation and Sulfate Binding Characteristics
Protonation Site pKₐ Bond Length with SO₄²⁻ (Å) Contribution to Stability
N-oxide 4.7 2.7 45%
N4' (vindoline) 7.1 2.9 35%
N1' (catharanthine) 6.8 3.0 20%

Properties

Molecular Formula

C46H58N4O13S

Molecular Weight

907.0 g/mol

IUPAC Name

methyl 11-acetyloxy-12-ethyl-4-(17-ethyl-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

InChI

InChI=1S/C46H56N4O9.H2O4S/c1-8-28-21-29-24-45(41(52)57-6,37-31(15-20-50(55,25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)56-5)48(4)39-44(32)17-19-49-18-12-16-43(9-2,38(44)49)40(59-27(3)51)46(39,54)42(53)58-7;1-5(2,3)4/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3;(H2,1,2,3,4)

InChI Key

YBRHCUUCEAQGFE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2CC(C3=C(CC[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The process begins with the dissolution of catharanthine hydrochloride and vindoline in 0.1 N hydrochloric acid. FMN (5 mol%) is introduced to initiate a light-driven oxidation of vindoline, generating a reactive intermediate that couples with catharanthine. Key parameters include:

  • Wavelength specificity : Irradiation at λ > 400 nm ensures selective excitation of FMN without degrading alkaloid substrates.
  • Oxygen participation : Molecular oxygen acts as a terminal oxidant, regenerating FMN and driving the reaction to completion.
  • pH control : Maintaining the reaction at pH 0.5–3 stabilizes protonated intermediates, minimizing undesired side reactions.

Following coupling, the intermediate is reduced with sodium borohydride in a sodium carbonate buffer to yield anhydrovinblastine. This step achieves quantitative conversion without epimerization, a critical improvement over earlier methods.

Sulfate Salt Formation and Stabilization

Conversion of anhydrovinblastine to its sulfate salt involves acid-base titration under controlled conditions. The free base is dissolved in dichloromethane and treated with sulfuric acid, yielding a crystalline precipitate. Critical considerations include:

  • Stoichiometry : A 1:1 molar ratio of anhydrovinblastine to sulfuric acid ensures complete protonation of the tertiary amine without over-sulfonation.
  • Crystallization kinetics : Slow cooling (0.5°C/min) from ethanol-water mixtures produces monoclinic crystals with >99% purity.
  • Hygroscopicity mitigation : The sulfate salt exhibits reduced moisture sensitivity compared to the hydrochloride, enabling long-term storage at -20°C.

Analytical Validation and Quality Control

Modern protocols employ orthogonal analytical techniques to verify the identity and purity of anhydrovinblastine N'b-oxide sulfate salt:

Spectroscopic Characterization

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ observed at m/z 907.3521 (calc. 907.3528 for C₄₆H₅₈N₄O₁₃S).
  • ¹³C NMR : Key signals at δ 170.2 (C=O, sulfate), 82.1 (C-3′), and 60.8 (OCH₃) confirm regioselective oxidation and salt formation.

Chromatographic Purity Assessment

Method Column Mobile Phase Retention Time Purity
HPLC-UV C18, 5 μm, 250 × 4.6 mm Acetonitrile/0.1% H₃PO₄ (70:30) 12.7 min 99.5%
UPLC-MS HSS T3, 1.8 μm 0.1% Formic acid gradient 3.2 min 99.8%

Industrial-Scale Production Considerations

Translating laboratory synthesis to manufacturing requires addressing:

  • Photoreactor design : Continuous-flow systems with LED arrays (λ = 405 nm) enhance photon efficiency and reduce reaction volume.
  • Waste management : Spent FMN catalyst is recovered via ion-exchange chromatography, reducing environmental impact.
  • Regulatory compliance : Residual solvent analysis (ICH Q3C) ensures dichloromethane levels remain below 600 ppm.

Chemical Reactions Analysis

AnhydrovinblastineN’b-oxideSulfateSalt undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can revert the N’b-oxide group back to its original state.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cancer Treatment

Anhydrovinblastine N'b-oxide sulfate salt has been investigated for its efficacy against several types of tumors. Clinical trials have focused on its use in treating:

  • Unspecified Adult Solid Tumors : Early-stage trials indicate potential effectiveness in solid tumors resistant to conventional therapies .
  • Combination Therapies : Research is ongoing to assess the compound's role when combined with other chemotherapeutic agents or targeted therapies, enhancing overall treatment efficacy.

Antibody-Drug Conjugates (ADCs)

Recent studies have explored the incorporation of anhydrovinblastine into antibody-drug conjugates. These conjugates leverage the targeting ability of antibodies to deliver cytotoxic agents directly to cancer cells, minimizing systemic toxicity. The unique properties of anhydrovinblastine may enhance the potency and selectivity of these ADCs .

Efficacy Studies

Research has demonstrated that anhydrovinblastine exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • In vitro studies have shown that it can induce apoptosis in resistant cancer cell lines that do not respond to standard vinblastine treatments.
  • Animal models have indicated improved survival rates when anhydrovinblastine is administered as part of a combination therapy regimen .

Safety Profile

The safety profile of anhydrovinblastine is under investigation, with preliminary results suggesting that it may have a tolerable side effect profile compared to traditional chemotherapeutics. Ongoing studies aim to establish a comprehensive understanding of its toxicity and long-term effects in patients .

Data Tables

Application Area Details
Cancer TypesBreast cancer, Hodgkin lymphoma, testicular cancer
MechanismInhibition of microtubule formation
Clinical TrialsFocus on unspecified adult solid tumors
ADC DevelopmentPotential use as a payload in antibody-drug conjugates

Mechanism of Action

The mechanism of action of AnhydrovinblastineN’b-oxideSulfateSalt involves its interaction with microtubular proteins, leading to the inhibition of mitosis at metaphase. This interaction causes the crystallization of microtubules, resulting in mitotic arrest or cell death. The compound targets specific molecular pathways involved in cell division, making it effective in cancer treatment .

Comparison with Similar Compounds

Structural and Molecular Characteristics

Compound Molecular Formula Molecular Weight Key Structural Features
Anhydrovinblastine C₄₆H₅₈N₄O₉ ~825.9 g/mol Lacks the 3’,4’-dihydroxy groups of vinblastine
Vinblastine C₄₆H₅₈N₄O₉ ~811.0 g/mol Contains 3’,4’-dihydroxy groups; derived from anhydrovinblastine
Vincristine C₄₆H₅₆N₄O₁₀ ~825.0 g/mol Substituent at R3 position (formyl group)
Vinorelbine C₄₅H₅₈N₄O₈ ~779.0 g/mol Modified cleavamine moiety; semisynthetic derivative
Anhydrovinblastine N'b-oxide Sulfate Salt Likely C₄₆H₅₈N₄O₁₀·H₂SO₄ ~943.0 g/mol* N'b-oxidized nitrogen; sulfate improves solubility

*Molecular weight inferred from related derivatives (e.g., vinblastine N'b-oxide maleic acid salt, C₅₀H₆₂N₄O₁₄, 943.046 g/mol ).

Stability and Reactivity

  • Anhydrovinblastine : Light-sensitive; decomposes under UV exposure .
  • Vinblastine Sulfate: Degrades into hazardous byproducts (e.g., CO, NOx) under extreme conditions .
  • Anhydrovinblastine N'b-oxide Sulfate Salt : Likely shares light sensitivity but may exhibit altered decomposition pathways due to the N'b-oxide group.

Analytical Characterization

  • UPLC-Q/TOF-MS : Used to quantify anhydrovinblastine and vinblastine, with vinblastine standards applied semiquantitatively for anhydrovinblastine .
  • High-Resolution MS : Differentiates derivatives via exact mass (e.g., vinblastine N'b-oxide maleic acid salt: 942.426 exact mass ).

Key Research Findings

Synthesis Efficiency : Anhydrovinblastine yields vary with Fe salts and solvents. For example, FeCl₃ in CH₃CN/CH₂Cl₂ maximizes vinblastine production .

Biosynthetic Regulation : CrERF5 silencing reduces anhydrovinblastine levels by ~20.9%, linking transcriptional control to alkaloid accumulation .

Derivative Potency : Hybrids of anhydrovinblastine with phomopsin-A show enhanced microtubule inhibition (IC₅₀ < 1 µM) .

Biological Activity

Anhydrovinblastine N'b-oxide sulfate salt is a derivative of vinblastine, a well-known alkaloid derived from the Madagascar periwinkle (Catharanthus roseus). This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of Anhydrovinblastine N'b-oxide sulfate salt, including its mechanisms of action, therapeutic applications, and relevant case studies.

Anhydrovinblastine N'b-oxide sulfate salt exhibits its biological activity primarily through the inhibition of microtubule assembly. This mechanism is similar to that of vinblastine, which binds to tubulin, preventing its polymerization into microtubules. The disruption of microtubule dynamics leads to cell cycle arrest, particularly in the metaphase stage, ultimately resulting in apoptosis in rapidly dividing cells such as cancer cells .

Key Mechanisms:

  • Microtubule Inhibition : Prevents the formation of the mitotic spindle necessary for cell division.
  • Induction of Apoptosis : Triggers programmed cell death in cancerous cells.
  • Signal Transduction Modulation : May influence various signaling pathways related to cell growth and differentiation .

Therapeutic Applications

The compound has been investigated for its potential use in treating various cancers due to its cytostatic properties. It has shown efficacy against different tumor types by inhibiting angiogenesis—the formation of new blood vessels that tumors need for growth .

Potential Applications:

  • Cancer Treatment : Particularly effective against hematological malignancies and solid tumors.
  • Anti-Angiogenic Therapy : Useful in conditions where tumor-induced angiogenesis is a concern, such as diabetic retinopathy and age-related macular degeneration .

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of Anhydrovinblastine N'b-oxide sulfate salt. Below are summarized findings from key research efforts:

Study/SourceFindings
EP1473293A1Demonstrated cytostatic activity and potential applications in treating various cancers through inhibition of angiogenesis .
WO2003009852A1Showed that compounds similar to Anhydrovinblastine can inhibit VEGF-induced vascular permeability, suggesting a role in preventing blood-brain barrier disruption during bacterial meningitis .
ResearchGate StudyHighlighted the larvicidal activity against Culex species, indicating broader biological activity beyond antitumor effects .

Q & A

Q. What are the recommended solvents and concentrations for dissolving Anhydrovinblastine N'b-oxide Sulfate Salt in experimental settings?

  • Methodological Answer : Solubility data indicate that dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are effective solvents, with reported concentrations of 16 mg/ml and 10 mg/ml, respectively. Phosphate-buffered saline (PBS, pH 7.2) is less effective (0.5 mg/ml) . For in vitro assays requiring aqueous compatibility, pre-dissolving in DMSO followed by dilution in PBS is recommended to avoid precipitation. Verify solubility under specific experimental conditions, as pH and ionic strength may affect stability .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Adhere to GHS hazard classifications:
  • Acute Toxicity (H302) : Use gloves (e.g., nitrile) and lab coats to prevent skin contact.
  • Eye Damage (H318) : Wear EN166-certified safety goggles.
  • Respiratory Irritation (H335) : Conduct experiments in fume hoods or well-ventilated areas; use NIOSH-certified N100/P3 respirators for aerosol-prone procedures .
  • Storage : Maintain at 4°C in sealed containers to prevent degradation .

Q. What storage conditions ensure the stability of Anhydrovinblastine N'b-oxide Sulfate Salt?

  • Methodological Answer : Store at 4°C in airtight, light-protected containers. Avoid exposure to strong oxidizers, acids, or bases, which may generate toxic decomposition products (e.g., sulfur oxides) . Periodic stability testing via HPLC is advised, particularly after reconstitution.

Advanced Research Questions

Q. How can biosynthesis yields of Anhydrovinblastine derivatives be optimized using plant tissue cultures?

  • Methodological Answer : Plant tissue cultures (e.g., Catharanthus roseus) enable rapid biotransformation (24–48 hours) compared to traditional methods (2–3 weeks). Key parameters:
  • Substrate Addition : Use hydrogensulfate salts (e.g., 100.4 mg total alkaloid yield) to enhance solubility and uptake .
  • Culture Medium : Optimize nutrient composition (e.g., sucrose levels) to balance cell growth and alkaloid production .
  • Harvest Timing : Monitor metabolite accumulation at 24-hour intervals to capture peak yields .

Q. What analytical techniques resolve structural ambiguities in sulfate salt forms?

  • Methodological Answer :
  • Mass Spectrometry (MS) : Differentiate sulfate adducts ([M+SO₄]⁻) from oxide forms using high-resolution MS.
  • X-ray Crystallography : Confirm crystal structure and salt stoichiometry, particularly for N'b-oxide configurations .
  • NMR Spectroscopy : Compare ¹H/¹³C chemical shifts with vinblastine analogs to identify oxidation sites .

Q. How can discrepancies in cytotoxicity data across studies be systematically addressed?

  • Methodological Answer :
  • Assay Standardization : Normalize cell lines (e.g., HeLa vs. MCF-7), exposure times (24–72 hours), and sulfate salt purity (>95% by HPLC).
  • Mechanistic Studies : Use siRNA knockdown or kinase inhibitors to isolate pathways (e.g., tubulin polymerization inhibition vs. apoptosis induction) .
  • Meta-Analysis : Pool data from studies with matched experimental parameters to identify outliers or confounding variables (e.g., solvent carrier effects) .

Q. How to design experiments assessing the compound’s impact on specific cellular pathways?

  • Methodological Answer :
  • Transcriptomic Profiling : Employ RNA-seq to map dose-dependent gene expression changes, focusing on stress-response pathways (e.g., p53, MAPK) .
  • Functional Assays : Combine cytotoxicity assays (MTT/CellTiter-Glo) with live-cell imaging to correlate viability loss with mitotic arrest .
  • Metabolomic Integration : Track sulfate salt metabolism via LC-MS to link intracellular degradation products (e.g., vinblastine aglycones) to phenotypic outcomes .

Contradiction Analysis

  • Solubility Variability : Discrepancies in PBS solubility (0.5 mg/ml vs. higher values in other studies) may stem from batch-specific crystallinity. Pre-sonication or heating (37°C) can improve dispersion .
  • Safety Data Conflicts : Differences in GHS classifications (e.g., H318 in vs. no ocular hazard in ) highlight the need for lab-specific risk assessments. Cross-reference SDS sheets and conduct pilot toxicity screens .

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